Damascenone

Description

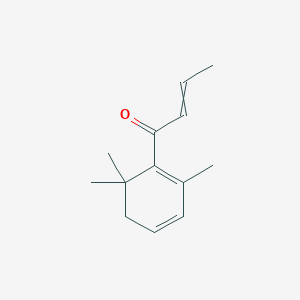

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIARNZEYGURDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C1=C(C=CCC1(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041397 | |

| Record name | Damascenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23696-85-7 | |

| Record name | 1-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-2-buten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23696-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Damascenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Damascenone Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of β-damascenone, a C13-norisoprenoid of significant interest due to its potent aroma and potential biological activities. The pathway originates from the oxidative cleavage of carotenoids, primarily neoxanthin, and proceeds through a series of enzymatic and acid-catalyzed reactions. This document details the key enzymatic steps, intermediate compounds, and regulatory aspects of the pathway. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for key analytical techniques, and visual representations of the biosynthetic and experimental workflows to facilitate further research and application in relevant fields.

Introduction

β-damascenone is a volatile organic compound renowned for its complex and potent aroma, often described as fruity, floral, and tobacco-like. Despite its typically low concentrations, its contribution to the sensory profile of numerous fruits, flowers, and beverages, including grapes, roses, and wine, is significant[1]. Beyond its olfactory properties, β-damascenone and other norisoprenoids are gaining attention for their potential biological activities, making their biosynthesis a subject of intensive research. The elucidation of the damascenone biosynthesis pathway is critical for understanding and potentially manipulating the flavor and aroma profiles of various agricultural products and for exploring its pharmacological potential. This guide aims to provide a detailed technical overview of the current understanding of this intricate metabolic pathway.

The this compound Biosynthesis Pathway

The biosynthesis of β-damascenone is a multi-step process that begins with the C40 carotenoids in plant plastids. The primary precursor is the xanthophyll neoxanthin, which itself is derived from violaxanthin[2][3][4]. The pathway can be broadly divided into enzymatic and non-enzymatic stages.

Enzymatic Cleavage of Carotenoids

The initial and rate-limiting step in the formation of C13-norisoprenoids is the oxidative cleavage of carotenoids, catalyzed by a class of non-heme iron-dependent enzymes known as carotenoid cleavage dioxygenases (CCDs) [5]. Specifically, CCD1 and CCD4 are implicated in the cleavage of various carotenoids at the 9,10 and 9',10' positions.

In the context of this compound biosynthesis, the key enzymatic reaction is the cleavage of neoxanthin by a CCD enzyme to yield a C13 ketone known as grasshopper ketone (3-hydroxy-5,6-epoxy-β-ionone) and a C27 apocarotenal.

Formation of Allenic and Acetylenic Intermediates

Following the initial enzymatic cleavage, a series of chemical transformations, often acid-catalyzed, lead to the formation of key intermediates. Grasshopper ketone undergoes a reduction to form an allenic triol (megastigma-6,7-dien-3,5,9-triol). This intermediate is a critical branch point in the pathway.

Under acidic conditions, the allenic triol can undergo further reactions to form other precursors, including megastigma-4,6,7-trien-3,9-diol and the highly unstable megastigma-3,4-dien-7-yn-9-ol .

Final Conversion to β-Damascenone

The final step in the formation of β-damascenone involves the acid-catalyzed rearrangement and dehydration of the acetylenic and allenic precursors. This complex series of reactions ultimately leads to the characteristic conjugated ketone structure of β-damascenone. It is important to note that these final conversion steps are non-enzymatic and are highly dependent on factors such as pH and temperature.

Quantitative Data

The following tables summarize key quantitative data related to the this compound biosynthesis pathway, compiled from various studies. These values provide a basis for understanding the efficiency and kinetics of the different steps in the pathway.

Table 1: Concentration of this compound Precursors in Vitis vinifera Grapes

| Carotenoid | Grape Variety | Concentration (µg/kg fresh weight) | Reference |

| Neoxanthin | Touriga Nacional | 10 - 60 | Oliveira et al. (2004) |

| Pinot noir | 10 - 60 | Yuan and Qian (2016) | |

| Nebbiolo | Present (unquantified) | Asproudi et al. (2020) | |

| Violaxanthin | Touriga Nacional | 10 - 60 | Oliveira et al. (2004) |

| Pinot noir | 10 - 60 | Yuan and Qian (2016) | |

| Lutein | Muscat Ottonel | 504.9 (organic), 593.2 (conventional) | |

| Chasselas doré | 273.5 (organic) | ||

| Touriga Nacional | 300 - 800 | Oliveira et al. (2004) | |

| Nebbiolo | 3,500 - 9,700 | Asproudi et al. (2020) | |

| β-Carotene | Muscat Ottonel | 504.9 (organic), 593.2 (conventional) | |

| Napoca | 229 (conventional) | ||

| Aromat de Iaşi | 232 (conventional) | ||

| Touriga Nacional | 300 - 800 | Oliveira et al. (2004) | |

| Nebbiolo | 3,500 - 9,700 | Asproudi et al. (2020) |

Table 2: Half-lives of this compound Precursors under Acidic Conditions

| Precursor | pH | Temperature (°C) | Half-life (hours) | Reference |

| Megastigma-4,6,7-trien-3,9-diol | 3.0 | Room Temperature | 32 | |

| Megastigma-4,6,7-trien-3,9-diol | 3.2 | Room Temperature | 48 | |

| Megastigma-3,4-dien-7-yn-9-ol | 3.0 | Room Temperature | 40 | |

| Megastigma-3,4-dien-7-yn-9-ol | 3.2 | Room Temperature | 65 |

Table 3: Yield of β-Damascenone from Precursors

| Precursor | Conditions | Yield | Reference |

| 9'-cis-Neoxanthin (5.8 mg/L) | Peroxyacetic acid oxidation, pH 5.0, 60°C for 90 min then >90°C for 20 min | ~7 µg/L β-damascenone | |

| Grasshopper Ketone | Acid hydrolysis | 0.006% | Developments in the Isolation and Characterization of β-Damascenone Precursors from Apples |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthesis pathway.

Protocol 1: Extraction and Quantification of Carotenoids from Grape Berries by HPLC

Objective: To extract and quantify the major carotenoid precursors of this compound (neoxanthin, violaxanthin, lutein, and β-carotene) from grape berries.

Materials:

-

Grape berries

-

Liquid nitrogen

-

Mortar and pestle

-

Acetone (HPLC grade)

-

Hexane (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Methanol (HPLC grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Saponification solution (e.g., 10% methanolic KOH)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

-

HPLC system with a C30 reverse-phase column and diode array detector (DAD)

-

Carotenoid standards (neoxanthin, violaxanthin, lutein, β-carotene)

Procedure:

-

Sample Preparation: Freeze approximately 5-10 g of grape berries in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction:

-

Transfer the powdered sample to a centrifuge tube.

-

Add 20 mL of a mixture of acetone:hexane:dichloromethane (2:1:1, v/v/v).

-

Homogenize the sample for 1-2 minutes using a vortex or homogenizer.

-

Centrifuge at 5000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet two more times.

-

Pool the supernatants.

-

-

Saponification (Optional, to remove chlorophylls and lipids):

-

Add an equal volume of 10% methanolic KOH to the pooled supernatant.

-

Incubate in the dark at room temperature for 2-4 hours or overnight at 4°C.

-

-

Phase Separation:

-

Transfer the saponified extract to a separatory funnel.

-

Add 20 mL of saturated NaCl solution and 20 mL of hexane.

-

Shake vigorously and allow the phases to separate.

-

Collect the upper hexane phase containing the carotenoids.

-

Repeat the hexane extraction twice.

-

Pool the hexane fractions.

-

-

Drying and Concentration:

-

Dry the pooled hexane extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in a known volume (e.g., 1 mL) of MTBE or a suitable mobile phase component.

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject an aliquot (e.g., 20 µL) into the HPLC system.

-

HPLC Conditions (Example):

-

Column: C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of methanol, MTBE, and water. A typical gradient might start with a high percentage of methanol/water and increase the proportion of MTBE over time.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode array detector set to scan from 250-600 nm, with specific monitoring at the absorption maxima for the target carotenoids (approx. 400-480 nm).

-

-

-

Quantification:

-

Prepare a calibration curve using authentic standards of neoxanthin, violaxanthin, lutein, and β-carotene.

-

Identify and quantify the carotenoids in the sample by comparing their retention times and spectral data with the standards.

-

Calculate the concentration in µg/g of fresh weight.

-

Protocol 2: Heterologous Expression and Purification of Recombinant Carotenoid Cleavage Dioxygenase 1 (CCD1)

Objective: To produce and purify recombinant CCD1 enzyme for in vitro activity assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the CCD1 gene with a purification tag (e.g., pGEX with GST tag or pET with His-tag)

-

LB broth and agar plates with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF, lysozyme)

-

Affinity chromatography resin (e.g., Glutathione-Sepharose for GST-tags, Ni-NTA agarose for His-tags)

-

Wash buffer (e.g., Lysis buffer without lysozyme)

-

Elution buffer (e.g., Wash buffer with 10 mM reduced glutathione for GST-tags; Wash buffer with 250 mM imidazole for His-tags)

-

Dialysis tubing and buffer

-

SDS-PAGE equipment and reagents

-

Protein concentration assay kit (e.g., Bradford or BCA)

Procedure:

-

Transformation: Transform the expression plasmid into competent E. coli cells and plate on selective LB agar.

-

Expression:

-

Inoculate a single colony into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 500 mL of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 4-16 hours to improve protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 20 mL of ice-cold lysis buffer.

-

Lyse the cells by sonication on ice or using a French press.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

-

Affinity Purification:

-

Equilibrate the affinity resin with wash buffer.

-

Incubate the cleared lysate with the equilibrated resin for 1-2 hours at 4°C with gentle agitation.

-

Pack the resin into a chromatography column.

-

Wash the column with 10-20 column volumes of wash buffer to remove unbound proteins.

-

Elute the recombinant protein with elution buffer. Collect fractions.

-

-

Analysis and Dialysis:

-

Analyze the collected fractions by SDS-PAGE to confirm the presence and purity of the recombinant CCD1.

-

Pool the fractions containing the purified protein.

-

Dialyze the pooled fractions against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) overnight at 4°C.

-

-

Concentration and Storage:

-

Determine the protein concentration using a standard protein assay.

-

Aliquot the purified enzyme and store at -80°C.

-

Protocol 3: In Vitro Assay of Carotenoid Cleavage Dioxygenase Activity

Objective: To determine the enzymatic activity of purified recombinant CCD1 on a carotenoid substrate (e.g., neoxanthin).

Materials:

-

Purified recombinant CCD1 enzyme

-

Carotenoid substrate (e.g., neoxanthin) dissolved in a suitable solvent (e.g., acetone or a detergent solution)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM FeSO4, 2 mM ascorbate)

-

Quenching solution (e.g., an equal volume of ethyl acetate or hexane)

-

Internal standard (for quantification)

-

GC-MS or HPLC system for product analysis

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Reaction buffer

-

Purified CCD1 enzyme (e.g., 1-10 µg)

-

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

-

-

Initiate Reaction:

-

Add the carotenoid substrate to the reaction mixture to a final concentration of 10-50 µM. The substrate should be added in a small volume to minimize the final solvent concentration.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes) in the dark.

-

-

Stop Reaction and Extract Products:

-

Stop the reaction by adding an equal volume of quenching solution (e.g., ethyl acetate).

-

Add an internal standard for quantitative analysis.

-

Vortex vigorously for 1 minute to extract the products.

-

Centrifuge at high speed for 5 minutes to separate the phases.

-

-

Sample Preparation for Analysis:

-

Carefully transfer the upper organic phase to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small, known volume of a suitable solvent for analysis.

-

-

Product Analysis:

-

Analyze the sample by GC-MS or HPLC to identify and quantify the cleavage products (e.g., grasshopper ketone).

-

Compare the retention times and mass spectra (for GC-MS) or retention times and UV-Vis spectra (for HPLC) with authentic standards.

-

-

Calculate Enzyme Activity:

-

Calculate the amount of product formed per unit time per amount of enzyme (e.g., nmol/min/mg protein).

-

Protocol 4: Quantification of β-Damascenone by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of β-damascenone in a sample matrix (e.g., wine or a reaction mixture).

Materials:

-

Sample containing β-damascenone

-

Internal standard (e.g., d3-β-damascenone or a compound with similar chemical properties)

-

Extraction solvent (e.g., dichloromethane or a solid-phase microextraction (SPME) fiber)

-

Anhydrous sodium sulfate

-

GC-MS system

-

β-damascenone standard

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a known volume of the liquid sample (e.g., 10 mL of wine), add a known amount of the internal standard.

-

Add an equal volume of dichloromethane and shake vigorously for 2 minutes.

-

Allow the phases to separate and collect the lower organic phase.

-

Repeat the extraction twice.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.

-

-

Sample Preparation (SPME):

-

Place a known volume of the liquid sample in a headspace vial.

-

Add a known amount of the internal standard.

-

Expose the SPME fiber to the headspace of the sample for a defined time and temperature to allow for the adsorption of volatile compounds.

-

-

GC-MS Analysis:

-

Injector: Inject the concentrated extract (for liquid-liquid extraction) or desorb the SPME fiber in the GC inlet.

-

GC Conditions (Example):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C) at a rate of 5-10°C/min.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for β-damascenone (e.g., m/z 69, 91, 121, 190) and the internal standard.

-

-

-

Quantification:

-

Prepare a calibration curve by analyzing standard solutions of β-damascenone and the internal standard at different concentrations.

-

Calculate the ratio of the peak area of β-damascenone to the peak area of the internal standard in both the samples and the standards.

-

Determine the concentration of β-damascenone in the sample using the calibration curve.

-

Visualizations

The following diagrams illustrate the this compound biosynthesis pathway and a typical experimental workflow for its study.

Caption: The biosynthetic pathway of β-damascenone from violaxanthin.

Caption: A generalized experimental workflow for studying this compound biosynthesis.

Conclusion

The elucidation of the this compound biosynthesis pathway has revealed a complex interplay of enzymatic and chemical reactions, starting from common plant carotenoids. Understanding this pathway is crucial for modulating the aroma profiles of various agricultural products and for exploring the potential applications of β-damascenone in other industries. This technical guide has provided a detailed overview of the biosynthetic steps, a compilation of relevant quantitative data, and comprehensive experimental protocols to aid researchers in this field. Further research is needed to fully characterize the kinetics and regulation of all the enzymes involved and to explore the full range of factors that influence the final yield of β-damascenone in different biological systems.

References

- 1. The genes and enzymes of the carotenoid metabolic pathway in Vitis vinifera L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]

The Scent of Nature: A Technical Guide to the Discovery and Isolation of Beta-Damascenone in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-damascenone, a C13-norisoprenoid, is a pivotal volatile compound that contributes significantly to the characteristic aroma of a multitude of plants and their derived products, including roses, grapes, and tea. Despite its typically low concentrations, its remarkably low odor threshold makes it a key player in the sensory profile of numerous high-value commodities. This technical guide provides an in-depth overview of the discovery, biosynthesis, and methodologies for the isolation and quantification of beta-damascenone from plant matrices. Detailed experimental protocols for extraction, purification, and analysis are presented, alongside a comprehensive summary of its concentration in various plant species. Furthermore, this guide illustrates the biosynthetic pathway of beta-damascenone through a detailed signaling diagram, offering a valuable resource for researchers in the fields of natural product chemistry, flavor and fragrance science, and plant biochemistry.

Introduction: The Enigmatic Aroma of Beta-Damascenone

Beta-damascenone is a potent aroma compound belonging to the family of rose ketones.[1] First identified as a significant contributor to the fragrance of rose oil, its presence has since been confirmed in a wide array of plant materials, including grapes (and consequently, wine), tea, tomatoes, apples, and various berries.[2] The compound is not typically found in high concentrations in fresh plant tissues but is often formed from non-volatile precursors during processing, such as heating, fermentation, or enzymatic action.[2] These precursors are primarily glycosidically bound carotenoid degradation products.[3]

The biosynthesis of beta-damascenone is intrinsically linked to the carotenoid pathway, originating from the oxidative cleavage of carotenoids like neoxanthin.[4] This process can occur through both enzymatic and non-enzymatic routes, leading to the formation of this highly fragrant molecule. Its profound impact on the flavor and aroma of various foods and beverages has made its study a subject of intense research, aiming to understand and control its formation to enhance product quality.

Biosynthesis and Regulatory Pathway

The formation of beta-damascenone is a multi-step process initiated from the degradation of C40 carotenoids. The primary precursor is widely accepted to be neoxanthin, which undergoes oxidative cleavage. This process is regulated by a series of enzymes and environmental factors.

Quantitative Data of Beta-Damascenone in Various Plants

The concentration of beta-damascenone varies significantly among different plant species and is influenced by factors such as cultivar, maturity, and processing methods. The following table summarizes the reported concentrations in several key plants and their products.

| Plant/Product | Concentration Range | Notes | Reference(s) |

| Rose Oil | |||

| Rosa damascena | ~100 ppm (0.01%) | A key marker for the quality of the essential oil. | |

| 0.14% | Contributes significantly to the overall aroma despite low concentration. | ||

| Grapes & Wine | |||

| Grapes (general) | µg/kg to ng/kg | Present as glycosidically bound precursors. | |

| Red Wine | 1-2 µg/L | Typically below the odor threshold. | |

| White Wine | 5-10 µg/L | Often at or above the odor threshold. | |

| Tea | |||

| Tea Leaves | Variable | Levels increase during processing (withering, oxidation). | |

| Black Tea | Variable | Higher concentrations compared to green tea. | |

| Fruits & Juices | |||

| Apples | 4.6 ng/g (as liberated precursor) | Found as multiple glycosidic precursors. | |

| Orange Juice (Raw) | 0.15 µg/L | ||

| Orange Juice (Pasteurized) | 0.3 µg/L | Concentration increases with heat treatment. | |

| Orange Juice (NFC) | 0.122 - 0.281 µg/L | ||

| Orange Juice (FCOJ) | 0.117 - 0.445 µg/L | ||

| Orange Juice (RFC) | 0.221 - 0.690 µg/L | ||

| Alcoholic Beverages | |||

| Beer (Fresh) | 6 - 25 ng/g | ||

| Beer (Aged) | up to 210 ng/g | Levels increase significantly during aging. | |

| Wort | ~450 ng/g | High initial concentration before fermentation. | |

| Whisky | Recommended use at ~200 ppm in flavors | Adds "cask-aged" character. | |

| Rum | Recommended use at 300-500 ppm in flavors | Enhances complexity. | |

| Vodka | Recommended use at ~5 ppm in flavors | Has a mellowing effect. |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of beta-damascenone and its precursors from various plant matrices.

Extraction and Isolation of Beta-Damascenone Precursors

The following workflow outlines the general steps for extracting and isolating the glycosidically bound precursors of beta-damascenone.

4.1.1. Protocol: Solid-Phase Extraction (SPE) of Glycosidic Precursors from Grapes

This protocol is adapted for the extraction of glycosidic precursors from grape juice or must.

-

Sample Preparation: Centrifuge grape juice/must to remove solids.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 10 mL of methanol followed by 10 mL of deionized water.

-

Sample Loading: Pass 50-100 mL of the clarified grape juice/must through the conditioned C18 cartridge at a slow flow rate (approx. 2-3 mL/min).

-

Washing: Wash the cartridge with 20 mL of deionized water to remove sugars and other polar compounds.

-

Elution: Elute the glycosidically bound precursors with 10 mL of methanol.

-

Concentration: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried extract in a suitable buffer (e.g., citrate-phosphate buffer, pH 5.0) for subsequent enzymatic hydrolysis or in a solvent compatible with HPLC for further purification.

4.1.2. Protocol: Flash Chromatography for Precursor Purification

This protocol is a general guideline for purifying carotenoid degradation product precursors from a crude plant extract.

-

Column Preparation: Pack a flash chromatography column with C18-functionalized silica gel. Equilibrate the column with the initial mobile phase (e.g., 80:20 water:acetonitrile).

-

Sample Loading: Dissolve the concentrated extract from SPE in a minimal volume of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a stepwise or linear gradient of increasing organic solvent (e.g., acetonitrile or methanol) in water. The specific gradient will depend on the polarity of the target precursors.

-

Fraction Collection: Collect fractions and monitor the elution profile using thin-layer chromatography (TLC) or analytical HPLC.

-

Analysis: Pool the fractions containing the precursors of interest, concentrate them, and proceed to hydrolysis or further purification by preparative HPLC.

Liberation of Beta-Damascenone from Precursors

4.2.1. Protocol: Enzymatic Hydrolysis of Glycosidic Precursors

-

Sample Preparation: Reconstitute the dried glycosidic extract in 5 mL of citrate-phosphate buffer (pH 5.0).

-

Enzyme Addition: Add a commercial enzyme preparation with β-glucosidase activity (e.g., Lallzyme Beta or Pectinol) to the reconstituted extract (e.g., 20 mg/L).

-

Incubation: Incubate the mixture at 40°C for 16-24 hours.

-

Extraction of Aglycones: After incubation, perform a liquid-liquid extraction of the liberated volatile compounds. Add an equal volume of dichloromethane or diethyl ether to the reaction mixture, vortex for 2 minutes, and centrifuge to separate the phases. Repeat the extraction three times.

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under a gentle stream of nitrogen to a final volume of approximately 100-200 µL for GC-MS analysis.

Analysis of Free Beta-Damascenone

4.3.1. Protocol: Headspace Solid-Phase Microextraction (HS-SPME) for Wine

-

Sample Preparation: Place 5 mL of wine into a 20 mL headspace vial. Add 1.5 g of NaCl to enhance the volatility of the analytes. Add an appropriate internal standard (e.g., deuterated β-damascenone).

-

Incubation: Equilibrate the vial at a constant temperature (e.g., 50-60°C) for 10-20 minutes with agitation.

-

Extraction: Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes) under continued agitation and heating.

-

Desorption and GC-MS Analysis: Desorb the fiber in the hot injection port of the gas chromatograph (e.g., at 250°C for 5-7 minutes) for analysis.

4.3.2. Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph (GC) System: Agilent 7890A or similar.

-

Column: HP-INNOWAX (polyethylene glycol), 30 m x 0.25 mm x 0.25 µm or equivalent polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector: Splitless mode, 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40-50°C, hold for 2-5 minutes.

-

Ramp 1: Increase to 210-230°C at a rate of 2-5°C/min.

-

Final hold: 10-20 minutes.

-

-

Mass Spectrometer (MS) System: Agilent 5975C or similar.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Identification: Identification of β-damascenone is based on comparison of its retention time and mass spectrum with those of an authentic standard.

-

Quantification: Quantification is typically performed using an internal standard method and a calibration curve generated with a pure standard of β-damascenone. For enhanced selectivity and sensitivity, especially in complex matrices, GC-MS/MS can be employed, monitoring specific parent-daughter ion transitions.

Conclusion

The discovery and subsequent research into beta-damascenone have unveiled its critical role in the sensory perception of a wide variety of plant-based foods and beverages. Its formation from carotenoid precursors through a complex series of enzymatic and chemical reactions highlights the intricate biochemical pathways that contribute to the desirable flavors and aromas we experience. The methodologies for its isolation and quantification have evolved, with techniques such as SPE, flash chromatography, and HS-SPME-GC-MS providing the necessary sensitivity and selectivity to study this potent compound. This guide provides a comprehensive technical resource for researchers, enabling a deeper understanding and further exploration of beta-damascenone in the realms of plant science, food chemistry, and drug development. The detailed protocols and compiled quantitative data serve as a practical foundation for future investigations into this fascinating and impactful natural product.

References

- 1. Quantification of β-damascenone in orange juice using headspace standard addition SPME with selected ion GC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. beta-damascenone, 23696-85-7 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

Investigation of Damascenone precursors in different grape varieties

An In-depth Technical Guide to the Investigation of Damascenone Precursors in Different Grape Varieties

Introduction

β-Damascenone is a C13-norisoprenoid ketone that serves as a pivotal aroma compound in a vast array of foods and beverages, most notably in wine.[1] Despite its typically low concentrations, often in the µg/L to ng/L range, its exceptionally low sensory perception threshold (approximately 2 ng/L in water) allows it to exert a significant influence on the final aroma profile, imparting desirable floral and fruity notes such as rose, honey, and exotic flowers.[1][2] In grapes (Vitis vinifera), β-damascenone does not accumulate in its free, volatile form. Instead, it exists as a pool of non-volatile, flavorless precursors, primarily in glycosidically bound forms.[3] The release of β-damascenone from these precursors occurs through chemical and enzymatic reactions during vinification and subsequent aging.[4] This guide provides a comprehensive overview of the biosynthesis of these precursors, a summary of their quantitative distribution across various grape cultivars, and detailed experimental protocols for their extraction, hydrolysis, and analysis.

Biosynthesis and Regulation of β-Damascenone Precursors

The formation of β-damascenone is a multi-step process that begins with the degradation of carotenoids, which are C40 tetraterpenoid pigments abundant in grapes.

The Carotenoid Degradation Pathway

The principal carotenoid precursor for β-damascenone is neoxanthin. The biosynthetic sequence involves enzymatic cleavage, reduction, and glycosylation within the grape berry, followed by acid-catalyzed rearrangement during winemaking or aging to yield the final volatile compound.

The key steps are:

-

Oxidative Cleavage: Carotenoid Cleavage Dioxygenases (CCDs) cleave the neoxanthin molecule to produce a C13 intermediate known as grasshopper ketone.

-

Enzymatic Reduction: The grasshopper ketone is then enzymatically reduced to form an allenic triol (megastigma-6,7-dien-3,5,9-triol).

-

Glycosylation: This triol and other related intermediates, which possess hydroxyl groups, are subsequently glycosylated by UDP-glycotransferase (UGT) enzymes, rendering them non-volatile and water-soluble. These glycosides act as the stable, stored precursors in the grape.

-

Acid-Catalyzed Formation: During the low-pH conditions of winemaking and aging, these glycosidic precursors undergo hydrolysis and a cascade of acid-catalyzed dehydrations and rearrangements to finally form β-damascenone.

Genetic Regulation

Recent research has begun to uncover the genetic regulation of this pathway. The transcription factor VviWRKY24 has been identified as a key positive regulator of β-damascenone accumulation in grape berries. It functions by directly upregulating the expression of VviNCED1, a crucial gene in the biosynthesis of abscisic acid (ABA). The resulting increase in ABA content subsequently induces the expression of VviCCD4b, a carotenoid cleavage dioxygenase responsible for the initial step in converting carotenoids into norisoprenoid precursors. This regulatory cascade enhances the metabolic flux towards β-damascenone synthesis.

Quantitative Data of this compound Precursors in Grape Varieties

The concentration of β-damascenone precursors varies significantly among different Vitis vinifera cultivars, and is also influenced by viticultural practices, climate, and berry maturity. Quantitative analysis typically measures the "potential" or "bound" β-damascenone, which is the amount released after subjecting a glycosidic extract to harsh hydrolysis. Data is often presented for the broader class of C13-norisoprenoids due to their common origin. The following table summarizes findings from various studies.

| Grape Variety | Fraction Measured | Concentration | Notes | Source |

| Pedral | Bound C13-Norisoprenoids | ~350 µg/L (must) | Highest concentration among five Spanish red cultivars studied. | |

| Caíño Redondo | Bound C13-Norisoprenoids | ~100 µg/L (must) | ||

| Sousón | Bound C13-Norisoprenoids | ~70 µg/L (must) | ||

| Mencía | Bound C13-Norisoprenoids | ~60 µg/L (must) | ||

| Espadeiro | Bound C13-Norisoprenoids | ~30 µg/L (must) | Lowest concentration among five Spanish red cultivars studied. | |

| French Red Blends | Total Potential β-Damascenone | ~2 µg/L (wine) | Average from various Merlot and Cabernet Sauvignon-based wines. | |

| Cabernet Sauvignon | Free β-Damascenone | ~1 µg/L (wine) | Average from various French red wines. | |

| Chardonnay | Glycosidically Bound Fraction | High levels of precursors | Known to have significant precursor concentrations. | |

| Syrah | Glycosidically Bound Fraction | High levels of precursors | Known to have significant precursor concentrations. |

Note: Concentrations are highly variable. The data presented are for comparative purposes and reflect specific studies and conditions. Direct comparison can be challenging due to differences in analytical methods (e.g., must vs. wine, µg/L vs. µg/kg) and hydrolysis efficiency.

Experimental Protocols

The analysis of β-damascenone precursors involves three primary stages: extraction of the non-volatile glycosides from the grape matrix, hydrolysis to release the volatile aglycone (β-damascenone), and quantification of the released analyte, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Extraction of Glycosidic Precursors via Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies described for isolating glycosides from grape must.

-

Sample Preparation:

-

Homogenize and centrifuge grape berries to obtain clear juice (must).

-

If using wine, dilute with deionized water to reduce the ethanol content to < 7% (v/v).

-

-

Cartridge Conditioning:

-

Use a 500 mg C18 SPE cartridge.

-

Flush the cartridge sequentially with 10 mL of dichloromethane (or ethyl acetate), followed by 10 mL of methanol, and finally 10 mL of deionized water (or a pH 5.0 buffer solution). Do not allow the sorbent to dry out between steps.

-

-

Sample Loading:

-

Pass a known volume (e.g., 75 mL) of the prepared grape must through the conditioned C18 cartridge at a slow, steady flow rate (approx. 2-3 mL/min).

-

-

Washing (Removal of Interferences):

-

Wash the cartridge with 20 mL of deionized water to elute polar compounds such as sugars, organic acids, and some phenolics. Discard this eluate.

-

-

Elution of Glycosides:

-

Elute the bound glycoside fraction from the cartridge using 10 mL of methanol or ethyl acetate.

-

Collect this fraction in a clean vial. This solution contains the this compound precursors.

-

-

Concentration:

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Re-dissolve the dried extract in a small, precise volume (e.g., 100 µL) of a suitable buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.0) for subsequent hydrolysis.

-

Protocol: Hydrolysis of Precursors

The goal of hydrolysis is to cleave the sugar moiety from the aglycone, releasing β-damascenone for analysis.

Method A: Acid Hydrolysis This method is effective but can sometimes create artifacts or cause rearrangements.

-

Take the re-dissolved glycoside extract from step 3.1.

-

Adjust the pH to 3.0 using a solution of sulfuric acid.

-

Seal the vial tightly and incubate in a water bath or oven at 100°C for 1 hour.

-

Cool the sample rapidly in an ice bath before proceeding to extraction.

Method B: Enzymatic Hydrolysis This method is milder and considered more representative of the natural release process.

-

Take the re-dissolved glycoside extract (in pH 5.0 buffer) from step 3.1.

-

Add a commercial enzyme preparation with glycosidase activity (e.g., 10-15 mg of a pectinase/glycosidase mix).

-

Seal the vial and incubate at 40°C for 18-24 hours.

-

Proceed to extraction.

Protocol: Quantification by GC-MS

-

Extraction of Released Aglycones:

-

To the hydrolyzed sample, add a known amount of an internal standard (e.g., 4-nonanol or 3-hexadecanone).

-

Perform a liquid-liquid extraction by adding 2 mL of a solvent like dichloromethane, vortexing for 1 minute, and centrifuging to separate the layers.

-

Carefully collect the organic (bottom) layer. Repeat the extraction twice more and combine the organic phases.

-

Concentrate the combined extract to a final volume of ~200 µL under a gentle nitrogen stream.

-

-

GC-MS Analysis:

-

Injector: 250°C, splitless mode.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Column: A polar capillary column, such as a DB-HeavyWAX or HP-INNOWAX (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: An example program is: hold at 50°C for 2 min, ramp at 10°C/min to 210°C, and hold for 40 min. This program must be optimized for the specific column and analytes of interest.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in both full scan mode (to confirm identity) and selected ion monitoring (SIM) mode (for quantification). Key ions for β-damascenone include m/z 190, 175, 121, and 105.

-

Quantification: Create a calibration curve using authentic standards of β-damascenone and the internal standard. Calculate the concentration in the original sample based on the response factor relative to the internal standard.

-

Conclusion

The aromatic potential of a grape variety is significantly influenced by its reservoir of β-damascenone precursors. These non-volatile glycosides, derived from carotenoid degradation, vary in concentration across different cultivars. Understanding their biosynthetic pathways and having robust analytical protocols are essential for both fundamental research and practical applications in viticulture and oenology. The methodologies outlined in this guide—combining solid-phase extraction, controlled hydrolysis, and GC-MS analysis—provide a reliable framework for researchers to investigate and quantify these critical flavor determinants, ultimately enabling a more precise approach to managing and predicting wine aroma.

References

Characterization of the Physicochemical Properties of Beta-Damascenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-damascenone is a naturally occurring C13-norisoprenoid that significantly contributes to the characteristic aroma of a variety of natural products, including roses, grapes, and tobacco.[1] Beyond its importance in the fragrance and flavor industries, recent studies have highlighted its potential biological activities, making a thorough understanding of its physicochemical properties crucial for researchers in various scientific disciplines, including drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of beta-damascenone, detailed experimental protocols for their determination, and a visualization of its known biological signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of beta-damascenone is presented in the tables below. These properties are essential for predicting its behavior in various systems, including its solubility, volatility, and potential for biological interactions.

Table 1: General and Physical Properties of Beta-Damascenone

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₈O | [2][3][4] |

| Molecular Weight | 190.28 g/mol | [2] |

| Appearance | Pale yellow to yellow liquid | |

| Odor | Floral, fruity | |

| Density | 0.945-0.952 g/cm³ (at 20°C) | |

| Refractive Index | 1.508-1.514 (at 20°C) | |

| Boiling Point | 274-276 °C at 760 mmHg 116 °C at 13 Torr | |

| Melting Point | 2 °C | |

| Flash Point | >100 °C | |

| Vapor Pressure | 0.0064 mmHg at 20°C 3 Pa at 25°C |

Table 2: Solubility and Partitioning Properties of Beta-Damascenone

| Property | Value | Reference(s) |

| Solubility in Water | 12.48 mg/L at 25°C (estimated) | |

| Solubility in Ethanol | 1 mL in 10 mL of 95% alcohol | |

| LogP (Octanol-Water Partition Coefficient) | 3.4 - 4.042 (estimated) |

Experimental Protocols

Accurate determination of the physicochemical properties of volatile compounds like beta-damascenone requires standardized experimental protocols. The following sections detail the methodologies for key characterization experiments.

Workflow for Physicochemical Characterization

The general workflow for characterizing a volatile compound such as beta-damascenone involves a series of analytical techniques to determine its identity, purity, and physical properties.

Physicochemical characterization workflow.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source (e.g., Bunsen burner or oil bath), and mineral oil.

-

Procedure:

-

A small amount of beta-damascenone is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube filled with mineral oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Vapor Pressure Measurement (Static Method)

The static method directly measures the pressure exerted by the vapor in equilibrium with its condensed phase in a closed system.

-

Apparatus: A thermostatically controlled vacuum-tight sample cell, a pressure measuring device (e.g., manometer), and a vacuum pump.

-

Procedure:

-

A small amount of beta-damascenone is placed in the sample cell.

-

The cell is evacuated to remove air and degas the sample.

-

The temperature of the cell is precisely controlled and allowed to reach equilibrium.

-

The pressure inside the cell, which is the vapor pressure of the substance at that temperature, is measured. This procedure is repeated at different temperatures to obtain a vapor pressure curve.

-

Solubility Determination in Water and Ethanol

The solubility of beta-damascenone can be determined using spectrophotometric methods.

-

Apparatus: Spectrophotometer, volumetric flasks, analytical balance, and a constant temperature shaker.

-

Procedure:

-

Excess beta-damascenone is added to a known volume of the solvent (water or ethanol) in a sealed container.

-

The mixture is agitated in a constant temperature shaker until equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solute.

-

The concentration of beta-damascenone in the filtrate is determined using a spectrophotometer at a predetermined wavelength of maximum absorbance. A calibration curve prepared with known concentrations of beta-damascenone is used for quantification.

-

Spectral Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule. For a liquid sample like beta-damascenone, the Attenuated Total Reflectance (ATR) technique is commonly used.

-

Procedure:

-

Ensure the ATR crystal is clean.

-

Place a small drop of beta-damascenone directly onto the ATR crystal.

-

Acquire the spectrum. The infrared beam passes through the crystal and interacts with the sample at the surface, generating an absorption spectrum.

-

GC-MS is a powerful technique for separating and identifying volatile compounds.

-

Procedure:

-

A small amount of beta-damascenone, typically diluted in a suitable solvent, is injected into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library.

-

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

-

Procedure:

-

A small amount of beta-damascenone is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is placed in an NMR tube.

-

The sample is placed in the NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

The chemical shifts, coupling constants, and integration of the signals in the spectra are analyzed to elucidate the molecular structure.

-

Biological Signaling Pathway

Recent research has indicated that beta-damascenone possesses anti-inflammatory properties by inhibiting the NF-κB signaling pathway.

Inhibition of NF-κB signaling by beta-damascenone.

The diagram illustrates that upon stimulation by an inflammatory signal, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Beta-damascenone has been shown to inhibit this pathway, likely by targeting the IKK complex, thereby preventing the activation of NF-κB and reducing the inflammatory response.

Conclusion

This technical guide has provided a detailed characterization of the physicochemical properties of beta-damascenone, along with standardized experimental protocols for their determination. The compiled data and methodologies offer a valuable resource for researchers working with this compound. Furthermore, the visualization of its interaction with the NF-κB signaling pathway underscores its potential as a bioactive molecule, warranting further investigation in the context of drug discovery and development. A thorough understanding of these fundamental properties is paramount for advancing research and unlocking the full potential of beta-damascenone.

References

- 1. [PDF] Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS) | Semantic Scholar [semanticscholar.org]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. vernier.com [vernier.com]

The Enigmatic Aroma of the Rose: An In-depth Technical Guide to the Natural Occurrence and Formation of Damascenone in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate world of β-damascenone, a C13-norisoprenoid that, despite its often minute concentrations, is a keystone in the aroma profile of numerous essential oils and a significant contributor to the fragrance of products derived from plants like roses, grapes, and tea. This document provides a comprehensive overview of its natural occurrence, biosynthetic pathways, and the analytical methodologies used for its study, with a focus on providing actionable data and protocols for the scientific community.

Natural Occurrence of β-Damascenone

β-Damascenone is a widely distributed aroma compound found in a variety of natural sources. Its presence is particularly notable in essential oils where it imparts a characteristic sweet, floral, and fruity aroma, often with tobacco or tea-like undertones. While it is a key component of rose oil, it is also found in numerous other essential oils and aromatic extracts. The concentration of β-damascenone can vary significantly depending on the plant species, geographical origin, cultivation practices, and processing methods.

| Essential Oil/Plant Material | Typical Concentration of β-Damascenone | Reference(s) |

| Rose Oil (Rosa damascena) | ~100 ppm (0.01%) - 0.14% | [1][2] |

| Grapes (Vitis vinifera) | Trace amounts, significant precursor levels | [3] |

| Tea (Camellia sinensis) | Variable, formed during processing | [4] |

| Beer | Trace amounts (µg/L range) | [5] |

| Orange Juice | ~0.15 - 0.3 µg/L | |

| Vinasse (from liquor production) | Detected as a volatile compound |

Biosynthesis and Formation of β-Damascenone

The formation of β-damascenone is a complex process primarily resulting from the degradation of carotenoids, which are C40 tetraterpenoid pigments abundant in plants. The main precursor for β-damascenone is the xanthophyll neoxanthin . The formation can occur through both enzymatic and non-enzymatic pathways, often influenced by external factors such as heat, light, and acidic conditions.

The Carotenoid Degradation Pathway

The biosynthetic journey to β-damascenone begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and proceeds through the methylerythritol 4-phosphate (MEP) pathway in plastids.

A simplified overview of the key biosynthetic steps is as follows:

-

Geranylgeranyl Pyrophosphate (GGPP) Synthesis: Farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) react to form GGPP.

-

Phytoene Synthesis: Two molecules of GGPP are condensed by the enzyme phytoene synthase (PSY) to produce phytoene.

-

Carotenoid Backbone Formation: A series of desaturation and isomerization reactions convert phytoene into lycopene.

-

Cyclization and Hydroxylation: Lycopene undergoes cyclization and subsequent hydroxylation reactions to form various xanthophylls, including zeaxanthin and violaxanthin.

-

Neoxanthin Synthesis: Violaxanthin is converted to neoxanthin by the enzyme neoxanthin synthase .

-

Enzymatic Cleavage of Neoxanthin: The pivotal step in β-damascenone formation is the oxidative cleavage of neoxanthin. This reaction is catalyzed by carotenoid cleavage dioxygenases (CCDs) , specifically enzymes from the CCD1 and CCD4 families. This cleavage results in the formation of a C13 intermediate known as the "grasshopper ketone" .

-

Transformation of Grasshopper Ketone: The grasshopper ketone undergoes a series of enzymatic reductions and non-enzymatic, acid-catalyzed rearrangements. An important intermediate in this process is an allenic triol .

-

Final Rearrangement to β-Damascenone: The allenic triol and other related precursors can then undergo acid-catalyzed dehydration and rearrangement to yield the final product, β-damascenone. This final conversion is often enhanced during processes such as fermentation, aging, or thermal processing.

Experimental Protocols

Extraction of β-Damascenone and its Precursors from Essential Oils

Objective: To extract volatile compounds, including β-damascenone, and non-volatile precursors from essential oil samples for subsequent analysis.

Method 1: Headspace Solid-Phase Microextraction (HS-SPME)

This method is ideal for the analysis of volatile compounds like free β-damascenone and is particularly useful for rapid screening.

-

Materials:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Heating block or water bath with magnetic stirring capabilities

-

Gas chromatograph-mass spectrometer (GC-MS)

-

-

Procedure:

-

Place a known amount of the essential oil sample (e.g., 10-100 µL) into a 20 mL headspace vial. For quantification, a precise volume or weight is necessary.

-

If analyzing a non-oil matrix (e.g., aqueous solution), add a known volume of the sample (e.g., 5 mL) and saturate with NaCl to enhance the release of volatiles.

-

Seal the vial tightly with the screw cap.

-

Place the vial in the heating block or water bath and equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with constant stirring.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and stirring.

-

Retract the fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes.

-

Method 2: Solvent Extraction for Precursor Analysis

This method is used to extract both free β-damascenone and its non-volatile, glycosidically bound precursors.

-

Materials:

-

Organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate)

-

Separatory funnel

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol, water (HPLC grade)

-

Tartrate buffer (pH 3.2)

-

Incubator or water bath

-

-

Procedure:

-

Liquid-Liquid Extraction:

-

Dilute a known amount of the essential oil in a suitable solvent (e.g., pentane) and extract with a polar solvent mixture (e.g., methanol/water) to separate the polar precursor fraction from the non-polar essential oil matrix.

-

-

Solid-Phase Extraction (SPE) for Precursor Isolation:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the aqueous methanol extract onto the cartridge.

-

Wash the cartridge with water to remove sugars and other highly polar compounds.

-

Elute the glycosidic precursors with methanol or ethyl acetate.

-

-

Acid Hydrolysis of Precursors:

-

Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator.

-

Re-dissolve the residue in a known volume of tartrate buffer (pH 3.2).

-

Incubate the solution at an elevated temperature (e.g., 50°C) for a specified time (e.g., 2 hours) to induce acid-catalyzed hydrolysis of the precursors to release volatile aglycones, including β-damascenone.

-

-

Extraction of Liberated Aglycones:

-

After hydrolysis, extract the aqueous solution with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume before GC-MS analysis.

-

-

Quantification of β-Damascenone by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the concentration of β-damascenone in the prepared extracts.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS or GC-MS/MS).

-

Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5MS, or a wax column like DB-WAX).

-

-

Typical GC-MS Parameters for β-Damascenone Analysis in Rose Oil:

-

Column: Arylene modified 5% phenyl/95% methyl PDMS (e.g., CP-Sil 8 CB Low Bleed/MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

-

Injector: Splitless or split injection at 250°C. For SPME, a dedicated heated injector is used.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 min.

-

Ramp: 15°C/min to 305°C.

-

Final hold: optional.

-

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-350.

-

For GC-MS/MS (for higher selectivity):

-

Parent Ion: m/z 190 (molecular ion of β-damascenone).

-

Product Ions: Monitor characteristic fragment ions (e.g., m/z 175, 121, 69).

-

-

-

-

Quantification:

-

Prepare a series of standard solutions of authentic β-damascenone in a suitable solvent (e.g., chloroform or ethanol) at known concentrations.

-

Analyze the standards using the same GC-MS method to generate a calibration curve by plotting peak area against concentration.

-

Analyze the sample extracts.

-

Determine the concentration of β-damascenone in the samples by comparing their peak areas to the calibration curve. The use of an internal standard is recommended for improved accuracy.

-

Enzymatic Assay for Carotenoid Cleavage Dioxygenase (CCD) Activity

Objective: To determine the activity of CCD enzymes in plant extracts, which are responsible for the initial cleavage of carotenoid precursors.

-

Materials:

-

Plant tissue (e.g., rose petals).

-

Extraction buffer (e.g., Tris-HCl or phosphate buffer with protease inhibitors).

-

Recombinant CCD enzyme (optional, for positive control).

-

Carotenoid substrate (e.g., neoxanthin) dissolved in an organic solvent.

-

Reaction buffer (e.g., Bis-Tris buffer, pH 7.0).

-

Cofactors (e.g., FeSO4, ascorbate).

-

HPLC system with a C18 column and a UV-Vis or PDA detector.

-

-

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate to pellet cell debris and obtain a crude protein extract (supernatant).

-

-

Enzyme Assay:

-

In a microcentrifuge tube, combine the reaction buffer, cofactors, and the carotenoid substrate.

-

Initiate the reaction by adding a known amount of the crude protein extract.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time in the dark.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.

-

-

Product Analysis:

-

Separate the organic layer, evaporate to dryness, and re-dissolve in a suitable solvent for HPLC analysis.

-

Analyze the sample by HPLC to separate and quantify the cleavage products (e.g., grasshopper ketone) by monitoring at the appropriate wavelength.

-

Enzyme activity can be calculated based on the rate of product formation.

-

-

Conclusion

β-Damascenone is a fascinating and olfactorily potent molecule whose presence in essential oils is the result of a complex interplay of genetics, plant physiology, and processing conditions. Understanding its biosynthesis from carotenoid precursors and the factors that influence its formation is crucial for optimizing the quality of essential oils and other natural products. The experimental protocols outlined in this guide provide a framework for researchers to extract, identify, and quantify β-damascenone and its precursors, thereby enabling further exploration into the biochemistry and biotechnology of this important aroma compound. The continued study of β-damascenone holds promise for the development of novel flavor and fragrance ingredients and for enhancing the sensory properties of a wide range of consumer products.

References

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. World Grains Summit 2006 - Abstract - Analysis of beta-damascenone in beer using the headspace solid-phase microextraction method (SPME) with GC-MS [cerealsgrains.org]

Role of carotenoid degradation in Damascenone formation

An In-depth Technical Guide on the Core Role of Carotenoid Degradation in Damascenone Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Damascenone is a C13-norisoprenoid compound of significant interest across the flavor, fragrance, and pharmaceutical industries due to its potent and pleasant rose-like aroma, detectable at exceptionally low concentrations. Its formation in natural products, particularly in fruits like grapes, is a complex process originating from the degradation of C40 carotenoids. This technical guide provides a comprehensive overview of the biochemical pathways, enzymatic and non-enzymatic reactions, and key intermediates involved in the transformation of carotenoids into β-damascenone. It details the pivotal role of Carotenoid Cleavage Dioxygenases (CCDs), subsequent enzymatic modifications, and acid-catalyzed rearrangements. Furthermore, this document consolidates quantitative data, outlines detailed experimental protocols for the extraction and analysis of both carotenoid precursors and this compound, and presents visual diagrams of the core pathways and workflows to facilitate a deeper understanding for research and development professionals.

Introduction: The Significance of β-Damascenone

β-Damascenone is one of the most impactful aroma compounds found in a vast array of foods and beverages, including wine, tea, tomatoes, and roses.[1] Its extremely low odor detection threshold makes it a major contributor to the sensory profile of these products, often imparting desirable floral and fruity notes.[1][2] The presence of this compound in processed materials is often a result of the chemical transformation of naturally occurring, non-volatile precursors derived from carotenoids.[2][3] Understanding the mechanisms of its formation is crucial for controlling and enhancing the aromatic quality of food products and for the biotechnological production of this high-value fragrance chemical.

Carotenoid Precursors for this compound Biosynthesis

The biosynthesis of C13-norisoprenoids like β-damascenone begins with the oxidative cleavage of C40 carotenoids. While several carotenoids can be degraded to form various aromatic compounds, the primary precursor for β-damascenone has been identified as neoxanthin . Other related xanthophylls, such as violaxanthin, also serve as precursors in the broader pathway leading to abscisic acid (ABA) and other norisoprenoids. The degradation process can be initiated by both enzymatic action and non-enzymatic factors like heat and acid.

The Biochemical Pathway of this compound Formation

The conversion of neoxanthin to β-damascenone is a multi-step process involving an initial enzymatic cleavage followed by a series of enzymatic and acid-catalyzed reactions.

Step 1: Enzymatic Cleavage by Carotenoid Cleavage Dioxygenases (CCDs)

The initial and rate-limiting step is the oxidative cleavage of the polyene chain of the carotenoid precursor. This reaction is catalyzed by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).

-

Enzyme Class: Specifically, 9,10(9',10')-carotenoid cleavage dioxygenases cleave neoxanthin. In grapes, the expression of VviCCD4b has been shown to be induced by the plant hormone abscisic acid (ABA), linking stress responses and fruit ripening to norisoprenoid aroma formation.

-

Reaction: The CCD enzyme cleaves the C9-C10 double bond of neoxanthin.

-

Product: This cleavage results in the formation of a C13 intermediate known as grasshopper ketone .

Step 2: Formation of Non-Volatile Intermediates

Grasshopper ketone is not directly converted to this compound. It first undergoes further enzymatic transformations to form more stable, non-volatile precursors. These precursors can accumulate in the plant tissue, often as glycosides.

-

Enzymatic Reduction: Grasshopper ketone is enzymatically reduced to form an allenic triol (megastigma-6,7-dien-3,5,9-triol).

-

Glycosylation: These intermediates can be conjugated with sugars (e.g., glucose) to form glycoconjugates, which are water-soluble and non-volatile. These serve as a stable storage form of the aroma precursor.

Step 3: Acid-Catalyzed Conversion to β-Damascenone

The final release of the volatile β-damascenone from its non-volatile precursors is typically a non-enzymatic process driven by acid hydrolysis. This conversion can occur slowly during fruit ripening, or more rapidly during processing (e.g., heating) or aging (e.g., wine maturation), where acidic conditions prevail. The allenic triol can undergo acid-catalyzed rearrangement to form 3-hydroxy-β-damascone, which then dehydrates to yield β-damascenone.

Diagram of this compound Formation Pathway

Quantitative Data on this compound and Precursors

The concentration of β-damascenone can vary significantly depending on the matrix, processing, and aging conditions. The data below summarizes reported concentrations in wine, a well-studied system for this compound formation.

| Compound | Matrix | Concentration Range | Method | Reference |

| Free β-Damascenone | French Red Wines | ~1 µg/L | GC-MS | |

| Total β-Damascenone (Free + Precursors) | French Red Wines | ~2 µg/L | GC-MS after hydrolysis | |

| β-Damascenone | Various Grape Musts | Low or undetectable | GC-MS | |

| β-Damascenone | Fermented Wine | Several parts per billion (ppb) | GC-MS |

Experimental Protocols

Accurate quantification of carotenoids and β-damascenone requires robust extraction and analytical procedures. The following sections provide detailed methodologies based on established protocols.

Protocol for Extraction and Quantification of Carotenoids from Plant Tissue

This protocol is designed for the extraction of carotenoids like neoxanthin and β-carotene from plant material (e.g., grape skins, leaves). All steps should be performed under dim light to prevent carotenoid degradation.

Materials:

-

Plant tissue (fresh or freeze-dried)

-

Liquid nitrogen

-

Acetone (HPLC grade), Hexane (HPLC grade)

-

Butylated hydroxytoluene (BHT)

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen stream evaporator

-

HPLC system with a photodiode array (PDA) detector and a C30 column

Procedure:

-

Sample Homogenization: Weigh approximately 1-2 g of plant tissue and freeze it in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Solvent Extraction: Transfer the powder to a centrifuge tube. Add 10 mL of a cold acetone/hexane mixture (e.g., 1:1 v/v) containing 0.1% BHT as an antioxidant. Vortex vigorously for 2 minutes.

-

Phase Separation: Add 5 mL of 10% NaCl solution in water to the tube to facilitate phase separation. Centrifuge at 3000 x g for 10 minutes at 4°C.

-

Collection of Organic Layer: Carefully collect the upper organic (hexane) layer containing the carotenoids and transfer it to a new tube.

-

Re-extraction: Repeat the extraction (steps 2-4) on the remaining pellet two more times to ensure complete recovery. Pool all organic extracts.

-

Drying and Concentration: Pass the pooled extract through a small column containing anhydrous sodium sulfate to remove residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at <35°C.

-

Reconstitution and Analysis: Reconstitute the dried extract in a known volume (e.g., 1 mL) of a suitable solvent (e.g., mobile phase for HPLC). Filter the sample through a 0.22 µm filter before injection into the HPLC-PDA system.

-

HPLC-PDA Analysis:

-

Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of methanol, methyl tert-butyl ether (MTBE), and water is commonly used.

-

Detection: Monitor at 450 nm for most carotenoids. Identification is based on retention time and UV-Vis spectral characteristics compared to authentic standards.

-

Workflow for Carotenoid Analysis

Protocol for Analysis of β-Damascenone by GC-MS

This protocol outlines a general method for the analysis of volatile compounds like β-damascenone, often using headspace solid-phase microextraction (HS-SPME) for sample preparation.

Materials:

-

Sample matrix (e.g., wine, fruit juice)

-

Saturated NaCl solution

-

Internal standard (e.g., deuterated this compound or other appropriate standard)

-

SPME fiber (e.g., DVB/CAR/PDMS)

-

GC-MS system

Procedure:

-

Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial. Add 1.5 g of NaCl to increase the volatility of the analytes.

-

Internal Standard: Spike the sample with a known concentration of the internal standard.

-

HS-SPME Extraction: Equilibrate the vial at a controlled temperature (e.g., 40°C) for 15 minutes with agitation. Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

GC-MS Analysis:

-

Desorption: Immediately transfer the SPME fiber to the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes.

-

Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, DB-WAX) suitable for aroma compounds. A typical temperature program would start at 40°C and ramp up to ~240°C.

-

Detection: Use the mass spectrometer in full scan mode to identify compounds based on their mass spectra and in selected ion monitoring (SIM) mode for sensitive quantification using characteristic ions of β-damascenone (e.g., m/z 190, 121, 93).

-

-

Quantification: Calculate the concentration of β-damascenone based on the peak area ratio relative to the internal standard and a previously established calibration curve.

Conclusion and Future Perspectives

The formation of β-damascenone is a sophisticated process that bridges primary carotenoid metabolism with the generation of potent aroma compounds. The pathway, initiated by the enzymatic cleavage of neoxanthin by CCDs and culminating in acid-catalyzed rearrangements of stable intermediates, highlights multiple points of regulation. These include the genetic control of CCD expression, which is influenced by phytohormones like ABA, and the impact of environmental and processing conditions such as temperature and pH.

For researchers and industry professionals, a thorough understanding of this pathway is paramount. Future research should focus on the detailed characterization of the reductase enzymes involved in modifying grasshopper ketone and the glycosyltransferases that form the stable precursor pool. Elucidating the precise regulatory networks that control CCD gene expression in response to abiotic stress and developmental cues could provide novel strategies for enhancing the flavor profiles of crops and beverages. Furthermore, applying metabolic engineering and synthetic biology approaches to reconstruct the this compound pathway in microbial hosts holds significant promise for the sustainable and scalable production of this valuable natural compound.

References

A Historical Perspective on the Discovery of Rose Ketones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals